3-Methyl-1-(prop-2-enoyl)imidazolidin-4-one
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Overview
Description
3-Methyl-1-(prop-2-enoyl)imidazolidin-4-one is a heterocyclic compound that belongs to the imidazolidinone family. This compound is characterized by a five-membered ring containing two nitrogen atoms and a carbonyl group. The presence of the prop-2-enoyl group and the methyl substitution at the third position adds to its unique chemical properties. Imidazolidinones are known for their wide range of applications in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-enoyl)imidazolidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazolidinone .
Another approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method uses tetramethylphenylguanidine as the basic promoter and diphenylphosphoryl azide as the dehydrative activator. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(prop-2-enoyl)imidazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The methyl and prop-2-enoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.
Scientific Research Applications
3-Methyl-1-(prop-2-enoyl)imidazolidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Imidazolidinone derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(prop-2-enoyl)imidazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the imidazolidinone derivative.
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but lacking the prop-2-enoyl group.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone core, offering different chemical properties and applications.
Uniqueness
3-Methyl-1-(prop-2-enoyl)imidazolidin-4-one is unique due to the presence of the prop-2-enoyl group and the methyl substitution at the third position. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-methyl-1-prop-2-enoylimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-6(10)9-4-7(11)8(2)5-9/h3H,1,4-5H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGVLPRPBIVQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CN(CC1=O)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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